Ethyl 4-chloro-3-nitrobenzene-1-carboximidate
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Overview
Description
Ethyl 4-chloro-3-nitrobenzene-1-carboximidate is an organic compound characterized by the presence of a nitro group, a chloro group, and an ethyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of ethyl 4-chloro-3-nitrobenzene-1-carboximidate may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-nitrobenzene-1-carboximidate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-amino-3-nitrobenzene-1-carboximidate.
Substitution: Ethyl 4-substituted-3-nitrobenzene-1-carboximidate.
Hydrolysis: 4-chloro-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-chloro-3-nitrobenzene-1-carboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-nitrobenzene-1-carboximidate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-3-nitrobenzene-1-carboximidate: Similar structure but with an amino group instead of a chloro group.
Ethyl 4-chloro-3-nitrobenzoate: Lacks the carboximidate group.
4-chloro-3-nitrobenzoic acid: Lacks the ethyl ester group.
Uniqueness
The presence of both a nitro group and a chloro group on the benzene ring allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-chloro-3-nitrobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQKRHUOCGNNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619405 |
Source
|
Record name | Ethyl 4-chloro-3-nitrobenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648917-82-2 |
Source
|
Record name | Ethyl 4-chloro-3-nitrobenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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